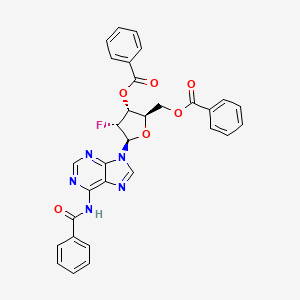
(2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate is a complex organic molecule It features a purine base, a benzamido group, and a fluorotetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction using benzoyl chloride and an appropriate amine.
Formation of the Fluorotetrahydrofuran Ring: This step involves the cyclization of a suitable precursor in the presence of a fluorinating agent.
Final Coupling: The final step involves coupling the purine base with the fluorotetrahydrofuran ring using a benzoate ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the benzamido group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzoate ester linkage.
Substitution: Nucleophilic substitution reactions can take place at the fluorine atom in the fluorotetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids. Its purine base makes it particularly interesting for studies involving DNA and RNA.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or viral infections.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The benzamido group may interact with proteins, affecting their function. The fluorotetrahydrofuran ring can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3r,4s,5r)-5-(6-amino-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
- (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((methoxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
Uniqueness
The uniqueness of (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate lies in its combination of a purine base, a benzamido group, and a fluorotetrahydrofuran ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H24FN5O6 |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24FN5O6/c32-23-25(43-31(40)21-14-8-3-9-15-21)22(16-41-30(39)20-12-6-2-7-13-20)42-29(23)37-18-35-24-26(33-17-34-27(24)37)36-28(38)19-10-4-1-5-11-19/h1-15,17-18,22-23,25,29H,16H2,(H,33,34,36,38)/t22-,23-,25-,29-/m1/s1 |
InChI Key |
QYZQBTPWIBSTSX-BYHVZLFPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


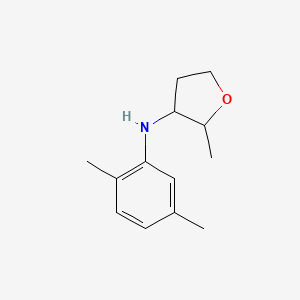
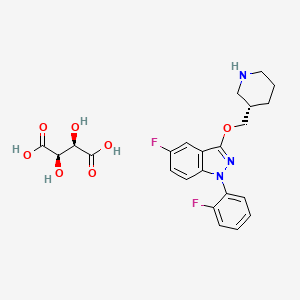
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
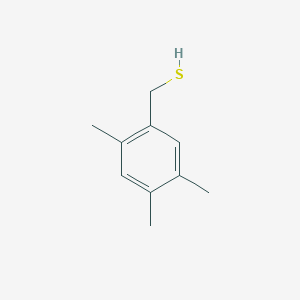

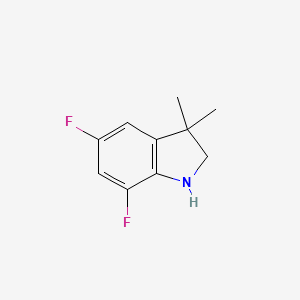
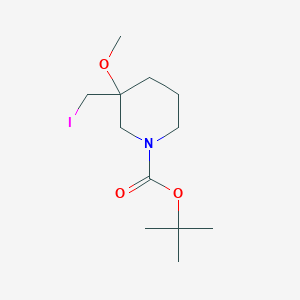
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
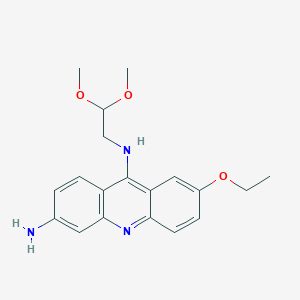


![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
